Probenecid sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El probenecid sodio es un agente uricosúrico utilizado principalmente para tratar la gota y la hiperuricemia. Funciona inhibiendo la excreción renal de aniones orgánicos y reduciendo la reabsorción tubular del urato, lo que aumenta la excreción de ácido úrico en la orina y disminuye los niveles séricos de urato .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de probenecid sodio implica disolver probenecid en alcohol etílico absoluto a una temperatura de 75 a 80 grados Celsius. A continuación, se añade gota a gota una solución mixta de hidróxido de sodio en alcohol etílico absoluto a una velocidad de 5 mililitros por minuto. Se deja que la reacción transcurra durante 15 minutos, seguida de un enfriamiento lento hasta 50 a 60 grados Celsius. A continuación, la mezcla se calienta a 90 a 95 grados Celsius para condensar el volumen a una quinta parte del original. El producto se deja reposar en frío durante más de 4 horas, seguido de una filtración y secado para obtener probenecid sodio .

Métodos de Producción Industrial

En entornos industriales, la preparación de probenecid sodio sigue pasos similares, pero a mayor escala. El uso de alcohol etílico absoluto como disolvente garantiza un alto rendimiento y pureza del producto final. El proceso implica pasos de calentamiento, enfriamiento y condensación para obtener el producto deseado con un rendimiento superior al 80% .

Análisis De Reacciones Químicas

Tipos de Reacciones

El probenecid sodio experimenta varias reacciones químicas, entre ellas:

Oxidación: El probenecid sodio puede oxidarse en condiciones específicas para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el probenecid sodio en sus derivados aminicos correspondientes.

Sustitución: El probenecid sodio puede sufrir reacciones de sustitución nucleófila, en particular en el grupo sulfonamida.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Productos Principales

Oxidación: Sulfóxidos y sulfonas.

Reducción: Derivados de aminas.

Sustitución: Varias sulfonamidas sustituidas.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Probenecid sodium is known for its ability to inhibit organic anion transporters (OATs) in the renal tubules, which leads to increased urinary excretion of uric acid and decreased serum urate levels. This property is particularly beneficial in managing gout and hyperuricemia by preventing the reabsorption of uric acid in the kidneys .

Key Pharmacological Effects:

- Uricosuric Action: Increases uric acid excretion.

- Antibiotic Interaction: Inhibits renal tubular secretion of certain antibiotics, enhancing their plasma concentrations .

- Neuroprotective Properties: Emerging studies suggest potential benefits in treating neurological disorders by modulating neuroinflammation and enhancing drug delivery to the central nervous system (CNS) .

Treatment of Gout

This compound is widely recognized for its role in treating chronic gouty arthritis. By inhibiting urate reabsorption, it effectively lowers serum uric acid levels, thus reducing the frequency and severity of gout attacks .

Antibiotic Enhancement

Historically, probenecid was used to increase the efficacy of β-lactam antibiotics by reducing their renal clearance. This application is crucial in treating infections like gonorrhea and neurosyphilis, where maintaining higher antibiotic levels is essential for effective treatment .

Neurological Disorders

Recent research highlights probenecid's potential in neuroprotective therapies. Its ability to block pannexin-1 hemichannels may reduce neuroinflammation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Additionally, probenecid has been investigated for its effects on epilepsy management due to its interactions with neurotransmitter systems .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

Safety Profile and Side Effects

This compound is generally well-tolerated; however, some side effects include gastrointestinal discomfort, headache, and rash . It is contraindicated in patients with certain conditions like acute gouty arthritis or those prone to uric acid kidney stones.

Mecanismo De Acción

El probenecid sodio ejerce sus efectos inhibiendo la reabsorción tubular del urato en los riñones. Esta acción aumenta la excreción urinaria de ácido úrico y disminuye los niveles séricos de urato. El compuesto también inhibe la secreción tubular renal de varios fármacos, lo que aumenta sus niveles plasmáticos y prolonga sus efectos. Los principales objetivos moleculares incluyen los transportadores de aniones orgánicos y el canal receptor potencial transitorio vanilloide 2 .

Comparación Con Compuestos Similares

Compuestos Similares

Sulfinpirazona: Otro agente uricosúrico utilizado para tratar la gota.

Benzbromarona: Un potente agente uricosúrico con un mecanismo de acción similar.

Lesinurad: Un agente uricosúrico más nuevo que inhibe los transportadores de urato en el riñón.

Singularidad

El probenecid sodio es único por su doble acción de inhibir tanto la reabsorción como la secreción de urato, lo que lo convierte en un agente altamente eficaz para reducir los niveles séricos de urato. Además, su capacidad para prolongar la acción de los antibióticos inhibiendo su excreción renal lo diferencia de otros agentes uricosúricos .

Propiedades

Número CAS |

23795-03-1 |

|---|---|

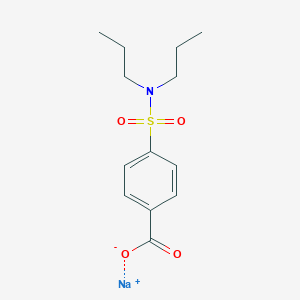

Fórmula molecular |

C13H19NNaO4S |

Peso molecular |

308.35 g/mol |

Nombre IUPAC |

sodium;4-(dipropylsulfamoyl)benzoate |

InChI |

InChI=1S/C13H19NO4S.Na/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16;/h5-8H,3-4,9-10H2,1-2H3,(H,15,16); |

Clave InChI |

SCMLKIXRTFETRJ-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)[O-].[Na+] |

SMILES canónico |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.[Na] |

Key on ui other cas no. |

23795-03-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.